An In-depth Technical Guide to a Key Thiazole Intermediate: 4-Methyl-1,3-thiazole-5-carbaldehyde
An In-depth Technical Guide to a Key Thiazole Intermediate: 4-Methyl-1,3-thiazole-5-carbaldehyde
A Note on Isomeric Specificity: Initial database searches for 3-Methyl-1,2-thiazole-5-carbaldehyde did not yield specific experimental data, a dedicated CAS number, or significant literature. This suggests that this particular isomer may be a novel or less-characterized compound. To provide a comprehensive and scientifically grounded technical guide within the scope of readily available information, this document will focus on the closely related and well-documented isomer, 4-Methyl-1,3-thiazole-5-carbaldehyde . This compound serves as an excellent representative for this class of molecules, with established data on its synthesis, properties, and applications. The methodologies and analytical techniques described herein are largely applicable to the study of other thiazole carbaldehyde isomers.
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1] 4-Methyl-1,3-thiazole-5-carbaldehyde is a key intermediate in the synthesis of more complex bioactive molecules, valued for the reactive aldehyde group that serves as a versatile handle for molecular elaboration.[2][3] This guide provides a detailed overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its significance for researchers in medicinal chemistry and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Methyl-1,3-thiazole-5-carbaldehyde consists of a five-membered thiazole ring substituted with a methyl group at position 4 and a carbaldehyde (formyl) group at position 5.
Molecular Formula: C₅H₅NOS
Molecular Weight: 127.16 g/mol
CAS Number: 82294-70-0[4]
Key Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 74-78 °C | [2] |
| Boiling Point | 118 °C at 21 mmHg | [2] |
| Density | ~1.27 g/cm³ (predicted) | [2] |
| Solubility | Slightly soluble in water | [2][5] |
| InChI Key | JJVIEMFQPALZOZ-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=O)SC=N1 | [4] |
Synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde
A common and effective method for the synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde involves the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethyl-thiazole.[3] This process is a crucial step in creating the reactive aldehyde functionality necessary for further synthetic transformations.
Experimental Protocol: Oxidation of 4-Methyl-5-hydroxymethyl-thiazole
This protocol is adapted from established procedures and offers a reliable method for the laboratory-scale synthesis of the target compound.[3]
Materials:
-
4-Methyl-5-hydroxymethyl-thiazole
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Potassium bromide (KBr) solution
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-5-hydroxymethyl-thiazole (1 equivalent) in dichloromethane.
-
Aqueous Addition: To the stirring solution, add an aqueous solution of sodium bicarbonate.
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide to the cooled reaction mixture.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite dropwise to the vigorously stirring mixture, maintaining the temperature between 0-5 °C. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium thiosulfate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-methyl-5-formyl-1,3-thiazole can be further purified by column chromatography or recrystallization to achieve high purity.[3]
Causality Behind Experimental Choices:
-
TEMPO/NaOCl System: This catalytic system is a mild and efficient method for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids. TEMPO acts as the catalyst, being oxidized to the active N-oxoammonium species by the stoichiometric oxidant, sodium hypochlorite.
-
Biphasic Conditions: The use of a biphasic system (DCM/water) facilitates the reaction and subsequent work-up, allowing for easy separation of the organic product from the aqueous reagents and byproducts.
-
Low Temperature: Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde.
Spectroscopic and Analytical Characterization
The structural confirmation of 4-Methyl-1,3-thiazole-5-carbaldehyde relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic peaks for the aldehyde proton (singlet, ~9-10 ppm), the thiazole ring proton (singlet, ~8-9 ppm), and the methyl protons (singlet, ~2-3 ppm).
-
¹³C NMR spectroscopy will display distinct signals for the carbonyl carbon (~180-190 ppm), the carbons of the thiazole ring, and the methyl carbon.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. Other characteristic peaks correspond to C-H and C=N stretching and bending vibrations of the aromatic ring and alkyl group.[4]
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.16).[4]
Applications in Drug Discovery and Development
4-Methyl-1,3-thiazole-5-carbaldehyde is a valuable building block for the synthesis of a wide range of pharmaceutical compounds.[2] The aldehyde group is particularly useful for:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the construction of more complex molecular scaffolds.
-
Condensation Reactions: With various nucleophiles to form imines, hydrazones, and other derivatives, which can be further modified or may themselves possess biological activity.[6]
The thiazole moiety itself is known to be a key component in compounds with anti-inflammatory and antimicrobial properties.[1] Therefore, derivatives of 4-Methyl-1,3-thiazole-5-carbaldehyde are often explored for these therapeutic applications.
Conclusion
References
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4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. (n.d.). Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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NIST. (n.d.). Thiazol-5-carbaldehyde, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]
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MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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